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Compound of Interest

Compound Name: 2-Methyl-9H-carbazole

Cat. No.: B3422935

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-
9H-carbazole (CAS No: 3652-91-3), a significant heterocyclic aromatic compound. This
document is intended for researchers, scientists, and professionals in drug development and
materials science who utilize spectroscopic techniques for molecular characterization. We will
delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering not just the spectral information but also the underlying
principles guiding data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

2-Methyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic amine. The
introduction of a methyl group at the C-2 position subtly alters the electronic distribution and,
consequently, the spectroscopic signature of the parent molecule. Understanding these
spectroscopic characteristics is paramount for confirming the identity, purity, and structural
integrity of the compound in various applications.

The molecular formula of 2-Methyl-9H-carbazole is Ci3H11N, with a molecular weight of
approximately 181.24 g/mol .[1][2] The structural features—an N-H bond, a methyl group, and
a substituted aromatic system—give rise to characteristic signals in NMR, IR, and Mass
Spectra, which will be explored in detalil.

Molecular Structure with Atom Numbering for NMR Analysis
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To facilitate a clear and unambiguous discussion of the NMR data, the following numbering
scheme for the carbon and hydrogen atoms of 2-Methyl-9H-carbazole is adopted. This
numbering is crucial for the assignment of specific signals to their corresponding nuclei within
the molecule.

Caption: Molecular structure of 2-Methyl-9H-carbazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Methyl-9H-carbazole, both *H and 3C NMR provide critical information for
structural verification.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Methyl-9H-carbazole is characterized by signals in the aromatic,
amine, and aliphatic regions. The chemical shifts are influenced by the electron-donating
nature of the amine and methyl groups and the anisotropic effects of the aromatic rings.

Table 1: H NMR Data for 2-Methyl-9H-carbazole

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0 Broad Singlet 1H N-H (9)
~7.9 Doublet 1H H-4
~7.8 Singlet 1H H-1
~7.4 Doublet 1H H-5
~7.3 Triplet 1H H-7
~7.2 Doublet 1H H-8
~7.1 Triplet 1H H-6
~7.0 Doublet 1H H-3
~2.4 Singlet 3H -CHs (at C-2)
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Data extracted from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the *H NMR Spectrum:

e N-H Proton: The proton attached to the nitrogen (H-9) typically appears as a broad singlet in
the downfield region (~8.0 ppm) due to moderate-speed exchange and quadrupolar
broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and
concentration.

e Aromatic Protons: The seven aromatic protons appear in the range of ~7.0-7.9 ppm. The
specific assignments are based on the electronic effects of the substituents and the expected
coupling patterns. The methyl group at C-2 is electron-donating, which would slightly shield
the protons on its ring. Protons H-1 and H-3 are in ortho and para positions, respectively, to
the methyl group and will be most affected. H-4 is adjacent to the nitrogen atom and is
expected to be deshielded. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will
exhibit chemical shifts more similar to those of carbazole itself.

o Methyl Protons: The three protons of the methyl group at C-2 give rise to a sharp singlet at
approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic
ring.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Due to
the molecule's asymmetry, thirteen distinct carbon signals are expected.

Table 2: 13C NMR Data for 2-Methyl-9H-carbazole
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Chemical Shift (6, ppm) Assighment
~140 C-4a
~138 C-9a
~128 C-2
~126 C-4b
~125 C-5a
~123 C-4
~121 C-1
~120 C-7
~119 C-6
~118 C-3
~110 C-5
~109 C-8
~21 -CHs

Data extracted from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the 3C NMR Spectrum:

e Quaternary Carbons: The carbons at the ring junctions (C-4a, C-9a, C-4b, C-5a) are typically
found in the downfield region of the aromatic signals and will not show any signals in a
DEPT-135 experiment.

o Aromatic CH Carbons: The eight aromatic CH carbons resonate in the range of
approximately 109-123 ppm. The carbon bearing the methyl group (C-2) is expected to be
shifted downfield due to substitution. The other carbons are assigned based on their
electronic environment.
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» Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region, around
21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for 2-Methyl-9H-carbazole

Wavenumber ) ] . ]
Intensity Vibrational Mode Functional Group

(cm™)
~3420 Strong, Sharp N-H Stretch Secondary Amine
~3050 Medium C-H Stretch Aromatic
~2920 Medium C-H Stretch Methyl
~1600, ~1480, ~1450 Medium-Strong C=C Stretch Aromatic Ring
~1330 Medium C-N Stretch Aromatic Amine

C-H Out-of-plane )
~740 Strong Aromatic

Bend

Data extracted from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the IR Spectrum:

e N-H Stretching: The most prominent and diagnostic peak in the IR spectrum of 2-Methyl-9H-
carbazole is the sharp, strong absorption around 3420 cm~1. This is characteristic of the N-
H stretching vibration of a secondary amine in a relatively non-hydrogen-bonded state, as
would be expected in a dilute solution or a KBr pellet.[2]

e C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of medium
intensity bands just above 3000 cm~1. The C-H stretching of the methyl group appears as a
medium intensity band just below 3000 cm™1.
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e Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the
aromatic rings give rise to a series of absorptions in the 1450-1600 cm~1 region.

e C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically
observed in the 1330 cm~1 region.

e C-H Bending: The strong absorption around 740 cm~1 is characteristic of the out-of-plane C-
H bending (wagging) vibrations of the aromatic protons. The pattern of these bands in the
“fingerprint region” (below 1500 cm~1) is unique to the substitution pattern of the aromatic
rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure. The electron
ionization (EI) mass spectrum of 2-Methyl-9H-carbazole is presented below.

Table 4: Key Mass Spectral Data for 2-Methyl-9H-carbazole (Electron lonization)

miz Relative Intensity (%) Assighment

181 100 [M]*" (Molecular lon)

180 80 [M-H]*

152 15 [M-H-HCN]* or [M-CHs-CN]*
M]2* (Doubly charged

90.5 10 MP* ( Y g

molecular ion)

Data from the NIST WebBook.[3]
Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is dominated by the molecular ion peak ([M]*") at m/z 181, which is also
the base peak (100% relative intensity). This is characteristic of aromatic compounds, which
are stable and tend to show prominent molecular ions.
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A significant peak is observed at m/z 180, corresponding to the loss of a single hydrogen atom
([IM-H]*). This is a common fragmentation for compounds with benzylic-like protons or N-H
protons. The loss of a proton from the methyl group would lead to a stable, resonance-
stabilized cation.

The peak at m/z 152 can be attributed to the loss of 29 mass units from the [M-H]* ion, which
could correspond to the loss of a molecule of hydrogen cyanide (HCN) or the loss of an
acetonitrile radical (CHsCN) from the molecular ion, although the former is more likely from the
[M-H]* ion.

The presence of a peak at m/z 90.5 indicates the formation of a doubly charged molecular ion
(IM]2*), which is also common for stable aromatic systems.

=
[(r:nllszH:nll\Is]l -H [C13H1oN]* l -HCN ( [C12Ho]* )
(Molecular lon) m/z = 180 m/z = 152

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 2-Methyl-9H-carbazole.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic
data presented in this guide. These protocols are based on standard laboratory practices and
are suitable for a solid, crystalline sample like 2-Methyl-9H-carbazole.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 2-Methyl-9H-carbazole for *H NMR (or 20-30 mg for 13C
NMR) and transfer it to a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCls,
or deuterated dimethyl sulfoxide, DMSO-de) to the vial. The choice of solvent is critical as it
can influence the chemical shifts, particularly of the N-H proton.
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o Gently agitate the vial to ensure complete dissolution of the sample.
e Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

o Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer's
spinner turbine.

Data Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion, especially in the aromatic region.

e 1H NMR:

o Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to
achieve a good signal-to-noise ratio.

o The spectral width should be set to encompass the expected chemical shift range (e.g., O-
10 ppm).

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCIs).
o Integrate the signals to determine the relative number of protons.

e 1BC NMR:

o Acquire a proton-decoupled experiment to obtain a spectrum with singlets for each
carbon.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o The spectral width should be set to cover the full range of carbon chemical shifts (e.g., O-
200 ppm).
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o Process the data similarly to the *H NMR spectrum and calibrate the chemical shift scale
to the solvent peak (e.g., 77.16 ppm for CDCIs).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of finely ground 2-Methyl-9H-carbazole in an agate mortar.
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several
minutes to create a fine, homogeneous powder.

Transfer a portion of the powdered mixture to a pellet-forming die.

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes
to form a thin, transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR
spectrometer.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded over a range of 4000-400 cm~? with a resolution of 4

cm™1,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.
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Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid 2-Methyl-9H-carbazole into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the high-vacuum source of the mass spectrometer.

Gradually heat the probe to volatilize the sample directly into the ionization chamber.
Data Acquisition (Electron lonization):
e Instrument: A mass spectrometer equipped with an electron ionization (El) source.

e Parameters:

[¢]

lonization Energy: Typically 70 eV.

o Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas
phase (e.g., 200-250 °C).

o Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g.,
m/z 40-300).

o The data is acquired and processed by the instrument's software to generate a mass
spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 2-Methyl-9H-carbazole relies on the synergistic use of
these spectroscopic techniques. The following workflow illustrates the logical progression of
analysis.
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Caption: General workflow for the spectroscopic characterization of 2-Methyl-9H-carbazole.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and
unambiguous characterization of 2-Methyl-9H-carbazole. The *H and 13C NMR spectra
confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum
clearly identifies the key functional groups, notably the N-H bond of the carbazole ring. Finally,
the mass spectrum corroborates the molecular weight and offers insights into the molecule's
stability and fragmentation behavior. This comprehensive spectroscopic dataset serves as a
crucial reference for researchers working with this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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